Cas no 1229-24-9 (6a-Hydroxy 17b-Estradiol)

6a-Hydroxy 17b-Estradiol is a hydroxylated derivative of estradiol, characterized by the addition of a hydroxy group at the 6a position. This structural modification enhances its metabolic stability and alters its binding affinity to estrogen receptors, making it a valuable compound for research in endocrinology and steroid biochemistry. Its unique properties allow for selective interaction with estrogen receptor subtypes, providing insights into receptor-specific signaling pathways. The compound is particularly useful in studies investigating estrogen metabolism, receptor modulation, and the development of targeted therapeutic agents. High purity and well-defined chemical properties ensure reproducibility in experimental applications.
6a-Hydroxy 17b-Estradiol structure
6a-Hydroxy 17b-Estradiol structure
Product Name:6a-Hydroxy 17b-Estradiol
CAS No:1229-24-9
MF:C18H24O3
MW:288.38136
CID:230820
PubChem ID:5284655
Update Time:2025-05-23

6a-Hydroxy 17b-Estradiol Chemical and Physical Properties

Names and Identifiers

    • (6S,8S,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol
    • 6ALPHA-HYDROXYESTRADIOL
    • (6S,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol
    • (6S,8S,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-...
    • 1,3,5(10)-ESTRATRIENE-3,6Β,17Β-TRIOL
    • 6Α-HYDROXY 17Β-ESTRADIOL ,
    • A-Estradiol
    • A-Hydroxy 17
    • A-Hydroxyestradiol
    • UNII-IL75Q4KU3Q
    • ESTRA-1,3,5(10)-TRIENE-3,6.ALPHA.,17.BETA.-TRIOL
    • 6a-Hydroxy 17b-Estradiol
    • cid_5284655
    • BIDD:ER0027
    • MLS000028696
    • 1,3,5-ESTRATRIENE-3,6.ALPHA.,17.BETA.-TRIOL
    • 6.ALPHA.-HYDROXYESTRADIOL
    • 6alpha-Hydroxy 17beta-Estradiol
    • G91218
    • E-2540
    • (1S,3aS,3bR,5S,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-triol
    • Q27132231
    • CHEMBL1432305
    • (6alpha,17beta)-Estra-1,3,5(10)-triene-3,6,17-triol; Estra-1,3,5(10)-triene-3,6alpha,17beta-triol; 1,3,5-Estratriene-3,6alpha,17beta-triol; 6alpha-Hydroxy-17beta-estradiol; 6alpha-Hydroxyestradiol; E 2540
    • HMS2234P04
    • estra-1,3,5(10)-triene-3,6alpha,17beta-triol
    • SMR000058697
    • BDBM40544
    • 1,3,5(10)-Estratriene-3,6alpha,17beta-triol
    • IL75Q4KU3Q
    • Estra-1,3,5(10)-triene-3,6,17-triol, (6alpha,17beta)-
    • DTXSID5022516
    • Estra-1,3,5(10)-triene-3,6,17-triol, (6.alpha.,17.beta.)-
    • 6alpha-Hydroxyestradiol, analytical standard
    • 1229-24-9
    • 6 alpha -Hydroxyestradiol
    • Estra-1,3,5(10)-triene-3,6,17-triol #
    • 6alpha-hydroxy-estradiol
    • E 2540
    • SCHEMBL1271527
    • Epitope ID:159260
    • 6.ALPHA.-HYDROXY-17.BETA.-ESTRADIOL
    • (6S,8R,9S,13S,14S,17S)-13-Methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol
    • 6?-HYDROXYESTRADIOL
    • CHEBI:62847
    • Opera_ID_1884
    • QZZRQURPSRWTLG-WOVZSMEKSA-N
    • (6alpha,17beta)-estra-1,3,5(10)-triene-3,6,17-triol
    • 6alpha-hydroxy-17beta-estradiol
    • J-004873
    • Inchi: InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16+,17+,18+/m1/s1
    • InChI Key: QZZRQURPSRWTLG-WOVZSMEKSA-N
    • SMILES: O[C@H]1CC[C@@]2([H])[C@]3([H])C[C@@H](C4C=C(C=CC=4[C@@]3([H])CC[C@@]21C)O)O

Computed Properties

  • Exact Mass: 288.17300
  • Monoisotopic Mass: 288.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 60.7A^2

Experimental Properties

  • Density: 1.255
  • Boiling Point: 492°C at 760 mmHg
  • Flash Point: 233.2°C
  • Refractive Index: 1.624
  • PSA: 60.69000
  • LogP: 3.10010

6a-Hydroxy 17b-Estradiol Security Information

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6a-Hydroxy 17b-Estradiol Related Literature

Additional information on 6a-Hydroxy 17b-Estradiol

Introduction to 6a-Hydroxy 17b-Estradiol (CAS No. 1229-24-9)

6a-Hydroxy 17b-Estradiol (CAS No. 1229-24-9) is a significant compound in the field of endocrinology and pharmacology. This metabolite of estradiol, a primary female sex hormone, has garnered considerable attention due to its potential therapeutic applications and its role in various physiological processes. This article aims to provide a comprehensive overview of 6a-Hydroxy 17b-Estradiol, including its chemical properties, biological activities, and recent research findings.

Chemical Properties: 6a-Hydroxy 17b-Estradiol is a steroidal compound with the molecular formula C18H24O3. It is a hydroxylated derivative of estradiol, specifically at the 6α position. The addition of the hydroxyl group at this specific site alters the compound's physicochemical properties, making it more polar and potentially affecting its biological activity. The compound is typically found as a white crystalline solid and is soluble in organic solvents such as ethanol and methanol.

Biological Activities: Estradiol, the parent compound of 6a-Hydroxy 17b-Estradiol, plays a crucial role in the development and maintenance of female secondary sexual characteristics and reproductive tissues. It also influences bone density, cardiovascular health, and cognitive function. The hydroxylation at the 6α position modifies the biological activity of estradiol, leading to different pharmacological effects. Research has shown that 6a-Hydroxy 17b-Estradiol exhibits reduced estrogenic activity compared to estradiol, which may have implications for its use in hormone replacement therapy (HRT) and other therapeutic applications.

Mechanism of Action: The biological effects of 6a-Hydroxy 17b-Estradiol are primarily mediated through its interaction with estrogen receptors (ERs). ERs are nuclear receptors that regulate gene expression by binding to estrogen response elements (EREs) in target genes. However, the reduced estrogenic activity of 6a-Hydroxy 17b-Estradiol suggests that it may have a different binding affinity or conformational change upon receptor binding. This could result in altered downstream signaling pathways and gene expression profiles compared to estradiol.

Clinical Applications: The unique properties of 6a-Hydroxy 17b-Estradiol have led to its exploration in various clinical settings. One area of interest is its potential use in hormone replacement therapy (HRT). Traditional HRT regimens often use estradiol or other estrogenic compounds to alleviate symptoms associated with menopause, such as hot flashes and vaginal dryness. However, these treatments can increase the risk of breast cancer and thromboembolic events. The reduced estrogenic activity of 6a-Hydroxy 17b-Estradiol may offer a safer alternative for HRT by minimizing these risks while still providing symptomatic relief.

Cancer Research: Another significant area of research involves the potential anti-cancer properties of 6a-Hydroxy 17b-Estradiol. Studies have shown that certain hydroxylated metabolites of estradiol can inhibit the growth of breast cancer cells by modulating cell cycle progression and inducing apoptosis. While more research is needed to fully understand the mechanisms involved, these findings suggest that 6a-Hydroxy 17b-Estradiol could be a valuable candidate for developing novel anti-cancer therapies.

Toxicology and Safety strong>: The safety profile of 6a-Hydroxy 17b-Estradiol strong > is an important consideration for its potential therapeutic applications. Preclinical studies have generally shown that it has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. However, further clinical trials are necessary to confirm these findings and establish safe dosing regimens for human use.

Recent Research Findings strong>: Recent advancements in analytical techniques have enabled more detailed investigations into the metabolism and biological activities of < strong >6a-Hydroxy 17b-Estradiol< / strong > . For instance, mass spectrometry-based methods have been used to quantify levels of this metabolite in biological samples, providing insights into its pharmacokinetics and tissue distribution. Additionally, studies using animal models have shed light on its effects on bone density and cardiovascular health, suggesting potential benefits for postmenopausal women.

< strong >Conclusion< / strong >: In summary, < strong >6a-Hydroxy 17b-Estradiol< / strong > (CAS No. 1229-24-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its reduced estrogenic activity compared to estradiol makes it an attractive candidate for hormone replacement therapy and anti-cancer treatments. Ongoing research continues to uncover new aspects of its mechanism of action and safety profile, paving the way for future clinical developments.

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